![molecular formula C8H13F3N2O2 B1477372 2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2092039-37-5](/img/structure/B1477372.png)
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, commonly referred to as 2-AMPT, is an organic compound belonging to the class of heterocyclic compounds. It is a synthetic derivative of pyrrolidine, a cyclic amine, and is used for its various applications in scientific research. 2-AMPT is a versatile compound that has been used in a variety of research applications, including as a biochemical reagent, a pharmaceutical intermediate, a metabolic inhibitor, and a signaling molecule.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidine derivatives, including those with trifluoromethyl groups, are crucial in various chemical syntheses due to their ability to serve as intermediates in the formation of more complex molecules. These compounds are often prepared through reactions involving amines and carbonyl-containing compounds. For example, the synthesis of pyrrolidine derivatives can be achieved via the condensation of α-aminoketones with β-dicarbonyls or through the reaction of butyrolactone with ammonia or primary amines at high temperatures to produce pyrrolidinones, which are used as intermediates, wetting agents, and solvents with relatively low toxicity (Anderson & Liu, 2000).
Applications in Organic Synthesis
Trifluoromethyl-substituted aminopyrroles, related to the compound , are utilized in organic synthesis to create a variety of bioactive molecules. For example, an azirine strategy has been employed for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the versatility of these compounds in synthesizing aminopyrroles based on the 2H-azirine ring expansion strategy (Khlebnikov et al., 2018).
Potential Biological Applications
Although the request specifically excludes drug use, dosage, and side effects, it's worth noting that pyrrolidine derivatives find extensive applications in medicinal chemistry, where their incorporation into molecules can significantly affect biological activity. The structural motifs present in these compounds are found in many natural products and biologically active molecules, indicating their potential utility in developing new therapeutic agents.
Advanced Materials
Pyrrolidine and its derivatives are also explored for their applications in materials science, particularly in the synthesis of conducting polymers. Polypyrroles, for example, are noted for forming highly stable, electrically conducting films, suggesting potential use in electronic devices (Anderson & Liu, 2000).
properties
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c9-8(10,11)7(5-14)1-2-13(4-7)6(15)3-12/h14H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFUAHKZACURE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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